molecular formula C12H10FNO B6366193 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-58-0

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366193
CAS RN: 1111109-58-0
M. Wt: 203.21 g/mol
InChI Key: GSBWLGWEMUWUNB-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% (5-Fluoro-2-methylphenyl)-2-hydroxypyridine) is an organic compound that has been used in the synthesis of many compounds. It is a pyridine derivative with a fluoro-methylphenyl group attached to the 2-hydroxy group. It is a white crystalline solid with a melting point of 147-148°C. It is soluble in water, ethanol, and chloroform, and is insoluble in ether.

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine has been used in the synthesis of various compounds, including 2-aminopyridines, 2-amino-3-fluoropyridines, and 2-amino-3-chloropyridines. It has also been used in the synthesis of pyridazinone derivatives, which are important building blocks in the synthesis of pharmaceuticals. In addition, 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine has also been used in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and piperazines.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine is not well understood. However, it is believed that the fluoro-methylphenyl group attached to the 2-hydroxy group is responsible for the reactivity of the compound. It is believed that the fluoro-methylphenyl group is able to form hydrogen bonds with the pyridine ring, which increases the reactivity of the compound. In addition, the fluoro-methylphenyl group is also believed to be involved in the formation of covalent bonds between the pyridine ring and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine are not well understood. However, it is believed that the compound can interact with enzymes and other proteins in the body, which may lead to changes in the biochemical pathways in the body. In addition, the compound may also interact with receptor sites in the body, which could lead to changes in the physiological processes in the body.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine is that it is a relatively stable compound, which makes it suitable for use in laboratory experiments. In addition, the compound is also relatively soluble in water, ethanol, and chloroform, which makes it easy to use in a variety of laboratory experiments. On the other hand, the compound is insoluble in ether, which could limit its use in certain laboratory experiments.

Future Directions

There are many potential future directions for the use of 5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine. For example, the compound could be used to synthesize other compounds, such as heterocyclic compounds and pharmaceuticals. In addition, the compound could also be used to study the biochemical and physiological effects of the compound in the body. Furthermore, the compound could also be used to study the mechanism of action of the compound and its potential interactions with enzymes and other proteins in the body. Finally, the compound could also be used to study the potential applications of the compound in the field of medicine.

Synthesis Methods

5-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine can be synthesized by the reaction of 5-fluoro-2-methylphenol with 2-chloropyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at temperatures ranging from 0-50°C. The reaction proceeds in two steps: the first step is the formation of the intermediate 5-fluoro-2-methylpyridinium salt, and the second step is the hydrolysis of the salt to give the desired product.

properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-4-10(13)6-11(8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBWLGWEMUWUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682654
Record name 5-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111109-58-0
Record name 5-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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